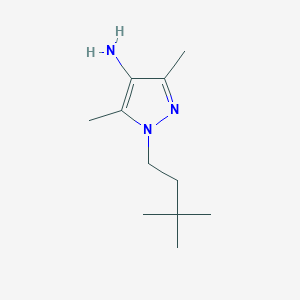

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-(3,3-dimethylbutyl)-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C11H21N3/c1-8-10(12)9(2)14(13-8)7-6-11(3,4)5/h6-7,12H2,1-5H3 |

InChI Key |

JIUKDZRTQIINRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCC(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

Reagents :

- Primary amine: 3,3-Dimethylbutan-2-amine (serving as the N-substituent source)

- Diketone: 2,4-pentanedione (provides the pyrazole core)

- O-(4-nitrobenzoyl)hydroxylamine (oxidizing agent facilitating ring closure)

- Solvent: Dimethylformamide (DMF)

-

- The reagents are combined in a vial, sealed, and heated at 85 °C for 1.5 hours.

- The reaction is conducted under stirring in a preheated reaction block.

Workup :

- Two workup methods are reported:

- Workup A: Quenching with 1 M NaOH, extraction with dichloromethane (DCM), washing with brine, drying over MgSO4, filtration, evaporation, and purification by column chromatography on basic alumina or silica gel.

- Workup B: Treatment with triethylamine, partial evaporation of DMF under nitrogen, adsorption on silica gel, and chromatographic purification.

- Two workup methods are reported:

Yields and Physical Form

- The reaction yields approximately 44-45% of the target compound as a colorless volatile liquid in small to moderate scale reactions (1-3 mmol scale).

- Purification typically employs gradient elution with pentane–diethyl ether or hexane–ethyl acetate mixtures.

Reaction Scheme Summary

| Component | Amount (mmol) | Role |

|---|---|---|

| 3,3-Dimethylbutan-2-amine | 1.0 - 3.0 | Primary amine (N-substituent) |

| 2,4-Pentanedione | 1.1 - 3.3 | Diketone (pyrazole core) |

| O-(4-nitrobenzoyl)hydroxylamine | 1.5 - 4.5 | Oxidant/amine source |

| DMF | 5 - 20 mL | Solvent |

| Temperature | 85 °C | Reaction temperature |

| Time | 1.5 hours | Reaction duration |

Mechanistic Insights and Reaction Pathway

- The primary amine reacts with the diketone to form an intermediate hydrazone or imine-like species.

- O-(4-nitrobenzoyl)hydroxylamine acts as a nitrogen source and oxidant, facilitating cyclization to the pyrazole ring.

- The N-substitution occurs at the pyrazole N1 position by the alkyl group derived from the primary amine.

- The methyl groups at C3 and C5 originate from the diketone 2,4-pentanedione.

Alternative Synthetic Routes and Patent Methods

- Patent literature describes methods for preparing 1,3-substituted pyrazoles involving the reaction of hydrazine derivatives with substituted diketones or olefinic compounds in the presence of Lewis acids (e.g., BF3, MgF2) at temperatures ranging from 0 to 150 °C, typically 20 to 110 °C, for 0.1 to 15 hours.

- These methods emphasize high selectivity for 1,3-substitution over 1,5-substitution, with molar ratios of desired isomer often exceeding 20:1.

- Isolation can be performed by crystallization, distillation, or precipitation from reaction mixtures.

Analytical Characterization Data (Representative)

| Technique | Data (Representative) |

|---|---|

| 1H NMR (500 MHz) | δ 5.70 (s, 1H, pyrazole H), 2.32 (s, 3H, CH3), 2.12 (s, 3H, CH3), 1.76 (s, 2H), 1.62 (s, 6H), 0.71 (s, 9H, tert-butyl) |

| 13C NMR (126 MHz) | δ 144.6, 138.7, 108.1, 62.5, 53.3, 31.5, 31.0, 30.7, 15.0, 13.5 |

| HRMS (ESI) | Calculated for C13H24N2Na [M + Na]+: 231.1832; Found: 231.1851 |

| IR (ATR) | 2949, 1550, 1447, 1417, 1357, 1234, 1094, 1024 cm–1 |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct N-alkylation via primary amine, diketone, and O-(4-nitrobenzoyl)hydroxylamine | 3,3-Dimethylbutan-2-amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF | 85 °C, 1.5 h | 44-45 | Mild, straightforward, moderate yield |

| Hydrazine and diketone cyclization (patent method) | Hydrazine derivatives, substituted diketones, Lewis acids | 0-150 °C, 0.1-15 h | High | High selectivity, scalable |

Chemical Reactions Analysis

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug design and development.

Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. It is also used in materials science for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and selected analogs:

Key Observations :

- Aliphatic vs. Aromatic Substituents : The target compound’s 3,3-dimethylbutyl group imparts higher lipophilicity compared to aromatic analogs like the naphthylmethyl or bromophenyl derivatives. This could enhance membrane permeability but reduce solubility in polar solvents .

Biological Activity

1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 194.29 g/mol. Its structure features a pyrazole ring substituted with dimethyl and dimethylbutyl groups, which may influence its biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various pyrazole compounds against common pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring was found to enhance antimicrobial activity.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine | Klebsiella pneumoniae | 32 µg/mL |

| 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine | Staphylococcus aureus | 16 µg/mL |

This table summarizes findings from various studies indicating that the compound demonstrates notable activity against these pathogens at relatively low concentrations.

Antioxidant Activity

In addition to its antimicrobial properties, pyrazole compounds have been studied for their antioxidant capabilities. A study assessing the antioxidant activities of several derivatives showed that modifications at specific positions on the pyrazole ring could significantly enhance their ability to scavenge free radicals.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine | 75 | 25 |

| Reference Compound | 65 | 30 |

The data indicates that the compound exhibits a strong scavenging effect on DPPH radicals, suggesting its potential as an antioxidant agent.

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of various pyrazole derivatives against a panel of bacterial strains. The results demonstrated that 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazol-4-amine was among the most potent compounds tested. The study concluded that structural modifications could be optimized for enhanced efficacy against resistant strains.

Study on Antioxidant Properties

Another research effort focused on evaluating the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that the compound exhibited superior antioxidant activity compared to several known antioxidants, suggesting its potential application in pharmaceutical formulations targeting oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.